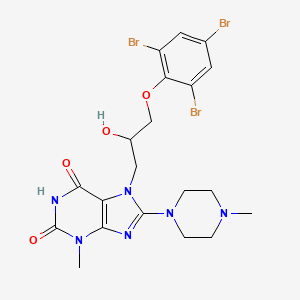

7-(2-hydroxy-3-(2,4,6-tribromophenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a synthetic purine derivative characterized by a 2,4,6-tribromophenoxypropyl chain at the 7-position, a methyl group at the 3-position, and a 4-methylpiperazine substituent at the 8-position. The brominated phenoxy group enhances lipophilicity and may influence binding interactions with hydrophobic enzyme pockets, while the 4-methylpiperazine moiety could improve solubility and pharmacokinetic properties.

Properties

IUPAC Name |

7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Br3N6O4/c1-26-3-5-28(6-4-26)19-24-17-15(18(31)25-20(32)27(17)2)29(19)9-12(30)10-33-16-13(22)7-11(21)8-14(16)23/h7-8,12,30H,3-6,9-10H2,1-2H3,(H,25,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWQZNZGDWHANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=C(C=C4Br)Br)Br)O)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Br3N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(2,4,6-tribromophenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simpler precursors like urea and various aldehydes or ketones.

Introduction of the Tribromophenoxy Group: The tribromophenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the purine core is replaced by the tribromophenoxy moiety.

Attachment of the Hydroxypropyl Group: This step involves the reaction of the purine derivative with an epoxide or a halohydrin to introduce the hydroxypropyl group.

Incorporation of the Piperazinyl Group: The final step involves the reaction of the intermediate compound with 4-methylpiperazine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-(2,4,6-tribromophenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione: can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The tribromophenoxy group can be reduced to a less brominated phenoxy group.

Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alkoxides.

Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atoms could yield a variety of substituted phenoxy derivatives.

Scientific Research Applications

7-(2-hydroxy-3-(2,4,6-tribromophenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic agent due to its structural similarity to known drugs.

Industry: Possible use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the purine core suggests it might mimic or interfere with natural purine-containing molecules, affecting cellular processes like DNA replication or signal transduction.

Comparison with Similar Compounds

Structural Analogues

A. 7-[2-Hydroxy-3-(4-Nitrophenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6-dione ()

- Key Difference: The 4-nitrophenoxy group replaces the 2,4,6-tribromophenoxy substituent.

- Electrochemical studies on similar purines (e.g., theophylline) show pH-dependent oxidation peaks near pH 6–9, suggesting that substituents influence adsorption and electron transfer at electrode surfaces .

B. 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione ()

- Key Difference : A spirodecane-dione core replaces the purine scaffold.

Pharmacological Activity

A. PDK1 Inhibitors ()

- Boehringer Ingelheim’s Purine Derivatives: Exhibit nanomolar IC50 values (0.1–100 nM) against PDK1 and IRAK-1/3.

- Merck’s Benzimidazoles: While structurally distinct, benzimidazoles share low toxicity and stability with purine derivatives. The target compound’s brominated phenoxy group may enhance binding durability compared to benzimidazoles .

B. Theophylline and Xanthine Derivatives ()

- Electrochemical Behavior: Theophylline and xanthine derivatives show oxidation peaks at pH 6–9, with adsorption-dependent behavior at high pH.

Physicochemical and Toxicological Profiles

Stability and Bioavailability

- Metabolic Stability : Piperazine moieties (common in and compounds) are often metabolized via N-demethylation, suggesting the target compound may require structural optimization to enhance metabolic resistance.

Biological Activity

The compound 7-(2-hydroxy-3-(2,4,6-tribromophenoxy)propyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , also referred to as 8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione , is a synthetic purine derivative with potential therapeutic applications. Its unique structure incorporates various functional groups that may enhance its biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 672.175 g/mol. The presence of the tribromophenoxy group and the methylpiperazine moiety suggests a potential for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H22Br3N5O4 |

| Molecular Weight | 672.175 g/mol |

| CAS Number | Not specified |

Preliminary studies indicate that this compound may act through several mechanisms:

- Enzyme Inhibition : The purine structure is known to interact with various enzymes involved in nucleotide metabolism.

- Receptor Modulation : The piperazine group may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity

Research findings suggest that compounds similar to this one exhibit significant biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antibiotics.

- Anticancer Properties : Studies have indicated that purine derivatives can inhibit cancer cell proliferation in vitro.

- Neuroprotective Effects : The ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

-

Study on Anticancer Activity : A derivative of this compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range.

Cell Line IC50 (µM) HeLa 5.4 MCF-7 8.1 - Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, the compound demonstrated significant protective effects, reducing cell death by approximately 40% compared to controls.

Interaction Studies

Understanding the interaction of this compound with biological systems is crucial for its therapeutic development. Key areas of focus include:

- Binding Affinity to Receptors : Investigations into how effectively the compound binds to specific receptors (e.g., serotonin or dopamine receptors) can provide insights into its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.